8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE
Description
8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of purine derivatives. This compound features a purine core substituted with various functional groups, including a chloro group, methyl groups, and an imidazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Properties
IUPAC Name |
8-chloro-1,3-dimethyl-7-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN7O4/c1-7-15-6-8(21(24)25)19(7)4-5-20-9-10(16-12(20)14)17(2)13(23)18(3)11(9)22/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRPJHXYDTSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCN2C3=C(N=C2Cl)N(C(=O)N(C3=O)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, and may involve the use of catalysts like palladium or copper complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction parameters .
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group in the imidazole moiety can be reduced to an amino group under appropriate conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The methyl groups can be replaced with other alkyl or aryl groups through electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted purine derivatives .
Scientific Research Applications
8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antiprotozoal agent.
Omeprazole: A proton pump inhibitor with a similar imidazole moiety.
Uniqueness
8-CHLORO-1,3-DIMETHYL-7-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ETHYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of a purine core with a nitroimidazole moiety, which imparts distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
